Blonanserin C

Description

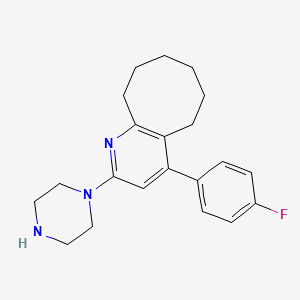

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXNWKJBGWQTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Blonanserin: A Comprehensive Technical Guide to its Discovery and Synthesis

This guide provides an in-depth exploration of the atypical antipsychotic Blonanserin, from its discovery and unique pharmacological profile to a detailed, practical overview of its chemical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes published data with expert insights to deliver a comprehensive and actionable resource.

The Genesis of Blonanserin: A Targeted Approach to Schizophrenia Treatment

Blonanserin (trade name Lonasen®) is a second-generation antipsychotic developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma (now Sumitomo Pharma Co., Ltd.).[1][2] It was approved for the treatment of schizophrenia in Japan in April 2008, and subsequently in other Asian countries.[1][3] The development of Blonanserin was driven by the need for a therapeutic agent with a favorable side-effect profile compared to existing antipsychotics, particularly concerning extrapyramidal symptoms, excessive sedation, and metabolic issues.[4]

The discovery of Blonanserin was the culmination of a targeted drug design strategy aimed at creating a molecule with a specific receptor binding profile. The result is a novel chemical entity, 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, that exhibits a unique interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][5]

Pharmacological Profile and Mechanism of Action

Blonanserin's therapeutic efficacy is attributed to its distinct antagonism of dopamine and serotonin receptors.[1] Unlike many other atypical antipsychotics, it displays a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors.[4] It also exhibits significant affinity for the dopamine D3 receptor, which is believed to contribute to its effectiveness against the negative symptoms of schizophrenia and cognitive deficits.[4][6]

Key Receptor Affinities:

| Receptor | Blonanserin Kᵢ (nM) | Risperidone Kᵢ (nM) | Haloperidol Kᵢ (nM) |

| Dopamine D₂ | 0.142 | 3.13 | 0.75 |

| Dopamine D₃ | 0.494 | 7.43 | 2.4 |

| Serotonin 5-HT₂ₐ | 0.812 | 0.16 | 45 |

| Serotonin 5-HT₆ | 11.7 | 25 | >1000 |

| Adrenergic α₁ | 26.7 | 0.5 | 11 |

| Histamine H₁ | >1000 | 2.5 | 830 |

| Muscarinic M₁ | >1000 | >1000 | >1000 |

Data compiled from publicly available sources.[4]

This receptor binding profile translates into a mechanism of action that effectively modulates dopaminergic and serotonergic neurotransmission. The potent D2 and D3 receptor blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Concurrently, the 5-HT2A receptor antagonism is believed to mitigate the negative symptoms, including social withdrawal and lack of motivation, and reduce the incidence of extrapyramidal side effects.[7]

Figure 1: Simplified signaling pathway of Blonanserin's mechanism of action.

Retrosynthetic Analysis of Blonanserin

A logical retrosynthetic analysis of Blonanserin (I) reveals a convergent synthesis strategy. The final molecule can be disconnected at the C-N bond of the piperazine ring, leading to the key intermediate, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (II), and N-ethylpiperazine (III). The chloro-substituted pyridine ring of intermediate II can be formed from the corresponding pyridinone (IV) through a chlorination reaction. The pyridinone core structure (IV) can be constructed via a cyclocondensation reaction between 4-fluorobenzoylacetonitrile (V) and cyclooctanone (VI).

Figure 2: Retrosynthetic analysis of Blonanserin.

Synthesis Pathway of Blonanserin

The forward synthesis of Blonanserin is a three-step process that follows the logic of the retrosynthetic analysis. The following protocols are based on information disclosed in the patent literature and have been elaborated with practical details to serve as a comprehensive guide.

Figure 3: Overall workflow for the synthesis of Blonanserin.

Step 1: Synthesis of 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

This initial step involves the construction of the core pyridinone ring system through a cyclocondensation reaction.

Reaction Scheme:

4-Fluorobenzoylacetonitrile + Cyclooctanone --(Polyphosphoric Acid)--> 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

Experimental Protocol:

-

Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 equivalents by weight relative to 4-fluorobenzoylacetonitrile).

-

Reaction Initiation: Heat the PPA to approximately 80-90 °C with stirring.

-

Reactant Addition: To the heated PPA, add 4-fluorobenzoylacetonitrile (1.0 eq) and cyclooctanone (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 100 °C.

-

Reaction Progression: After the addition is complete, raise the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic aqueous mixture with a concentrated sodium hydroxide solution to a pH of 7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Causality and Insights:

-

Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen of cyclooctanone, activating it for nucleophilic attack by the enol form of 4-fluorobenzoylacetonitrile. The dehydrating nature of PPA drives the cyclization and subsequent aromatization of the pyridine ring by removing the water formed during the reaction.

-

Temperature Control: The initial exothermic addition of reactants to hot PPA requires careful control to prevent runaway reactions. The subsequent heating to 120-130 °C provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.

Step 2: Synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

The pyridinone intermediate is converted to the more reactive 2-chloro derivative in this step, setting the stage for the final piperazine coupling.

Reaction Scheme:

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one + POCl₃ --> 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the pyridinone intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Reagent Removal: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the residue onto crushed ice with stirring.

-

Neutralization and Extraction: Basify the aqueous mixture with a cold, concentrated solution of sodium hydroxide or ammonia to a pH of 8-9. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

-

Phosphorus Oxychloride (POCl₃): This reagent is a classic choice for the chlorination of pyridinones and other heterocyclic carbonyl compounds. The reaction proceeds through a Vilsmeier-Haack-type mechanism where the pyridinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a highly electrophilic intermediate that is subsequently attacked by a chloride ion to yield the 2-chloropyridine derivative.

-

Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with POCl₃ to form phosphoric acid and HCl, reducing the efficiency of the chlorination.

Step 3: Synthesis of Blonanserin

The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by N-ethylpiperazine to yield Blonanserin.

Reaction Scheme:

2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine + N-Ethylpiperazine --(Base)--> Blonanserin

Experimental Protocol:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-chloro intermediate from Step 2 (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or use an excess of N-ethylpiperazine (3-5 eq) as both reactant and solvent.

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to act as an acid scavenger.

-

Reaction Conditions: Heat the mixture to 130-140 °C and maintain for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Blonanserin can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.[8]

Causality and Insights:

-

Nucleophilic Aromatic Substitution (SₙAr): This reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position towards nucleophilic attack by the secondary amine of N-ethylpiperazine. A Meisenheimer-like intermediate is formed, which then eliminates a chloride ion to restore aromaticity and yield the final product.

-

Base and High Temperature: The base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the N-ethylpiperazine, rendering it non-nucleophilic. The high temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-rich pyridine ring.

Conclusion

Blonanserin represents a significant advancement in the pharmacological treatment of schizophrenia, offering a unique receptor binding profile that translates to a favorable efficacy and side-effect profile. The synthesis of Blonanserin is a robust and scalable three-step process rooted in fundamental principles of organic chemistry. This guide has provided a detailed, practical, and insightful overview of both the discovery and the synthetic pathway of this important therapeutic agent, intended to serve as a valuable resource for the scientific community.

References

-

Tenjin, T., Miyamoto, S., Ninomiya, Y., Kitajima, R., Ogino, S., Miyake, N., & Yamaguchi, N. (2013). Profile of blonanserin for the treatment of schizophrenia. Neuropsychiatric disease and treatment, 9, 587–594. [Link][4]

-

Sumitomo Pharma. (2017, February 28). Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China. [Link]

-

CN102887856B. (2014). Method for synthesizing Blonanserin. Google Patents. [8]

-

Sumitomo Dainippon Pharma Co., Ltd. (2017, February 28). Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China. [Link][1]

-

Oka, M., et al. (2015). Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. Journal of Pharmacological Sciences, 128(2), 115-121. [Link][9]

-

Patsnap Synapse. (2024, June 14). What is Blonanserin used for?[Link][2]

-

Sumitomo Dainippon Pharma Co., Ltd. (2018, July 31). New Drug Application in Japan for Transdermal Patch Formulation of Atypical Antipsychotic LONASEN. FirstWord Pharma. [Link][10]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Blonanserin?[Link][7]

Sources

- 1. Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China | Sumitomo Pharma [sumitomo-pharma.com]

- 2. What is Blonanserin used for? [synapse.patsnap.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102887856B - Method for synthesizing Blonanserin - Google Patents [patents.google.com]

- 9. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to the Pharmacological Profile of Blonanserin

Abstract

Blonanserin is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia.[1] Its unique pharmacological profile, characterized by a distinct receptor binding affinity and subsequent downstream signaling modulation, distinguishes it from other antipsychotics and underpins its clinical efficacy and tolerability. This guide provides a comprehensive technical overview of the pharmacological properties of Blonanserin, delving into its pharmacodynamics, pharmacokinetics, and the preclinical and clinical evidence that defines its therapeutic utility. We will explore the causality behind its mechanism of action, from receptor interaction to neurochemical changes, and present the methodologies used to elucidate this profile.

Introduction: A Novel Antipsychotic Agent

Schizophrenia is a complex psychiatric disorder involving profound disturbances in thought, perception, and emotion, largely attributed to dysregulation in dopaminergic and serotonergic neurotransmission.[1] Blonanserin (brand name Lonasen®) emerged as a novel therapeutic agent, synthesized in the early 1980s, offering a refined approach to receptor modulation.[1][2] It is pharmacologically classified as a dopamine D₂/D₃ and serotonin 5-HT₂A receptor antagonist.[3][4] This dual antagonism is a hallmark of atypical antipsychotics, aiming to alleviate the positive symptoms of schizophrenia by blocking D₂ receptors in the mesolimbic pathway, while simultaneously mitigating the risk of extrapyramidal side effects (EPS) and potentially improving negative and cognitive symptoms through 5-HT₂A receptor blockade.[5][6]

This document serves as a technical deep-dive into the core pharmacological attributes of Blonanserin, designed to provide drug development professionals and researchers with a detailed understanding of its scientific foundation.

Pharmacodynamics: The Molecular Basis of Action

The clinical effects of Blonanserin are a direct consequence of its interaction with specific neuroreceptors. Its profile is notable for high affinity for its primary targets and comparatively low affinity for other receptors, which contributes to a more favorable side-effect profile.[4]

Primary Mechanism of Action

Blonanserin's therapeutic efficacy is primarily mediated through its potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[7][8]

-

Dopamine D₂ Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is strongly correlated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[5] Blonanserin potently blocks postsynaptic D₂ receptors, thereby reducing excessive dopaminergic neurotransmission and alleviating these symptoms.[5][9]

-

Serotonin 5-HT₂A Receptor Antagonism: Blockade of 5-HT₂A receptors is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in other brain regions, such as the prefrontal cortex, which may help to improve negative and cognitive symptoms.[6] Crucially, 5-HT₂A antagonism also counteracts the effects of D₂ blockade in the nigrostriatal pathway, leading to a lower incidence of motor side effects (EPS) compared to first-generation antipsychotics.[5][6]

Receptor Binding Affinity Profile

The specificity and potency of Blonanserin's interactions are quantified by its binding affinity (Ki), where a lower value indicates a stronger binding. Blonanserin displays a high affinity for D₂, D₃, and 5-HT₂A receptors, and notably low affinity for adrenergic α₁, histamine H₁, and muscarinic M₁ receptors, which are often associated with adverse effects like orthostatic hypotension, sedation, and anticholinergic effects.[4][10]

| Receptor Subtype | Ligand Used | Ki (nM) | Source |

| Dopamine D₂ | ³H-spiperone | 0.142 | [2][4] |

| Dopamine D₃ | ³H-spiperone | 0.494 | [2][4] |

| Serotonin 5-HT₂A | ³H-ketanserin | 0.812 | [2][4] |

| Serotonin 5-HT₂C | ³H-mesulergine | 26.4 | [4] |

| Serotonin 5-HT₆ | ¹²⁵I-LSD | 41.9 | [4] |

| Adrenergic α₁ | ³H-prazosin | 26.7 | [2][4] |

| Histamine H₁ | ³H-pyrilamine | 765 | [4] |

| Muscarinic M₁ | ³H-NMS | >100 | [4] |

Data presented as mean inhibition constant (Ki) values.

The Significance of Dopamine D₃ Receptor Antagonism

Blonanserin exhibits a particularly high affinity for the dopamine D₃ receptor, a feature that distinguishes it from many other antipsychotics.[3][11] D₃ receptors are concentrated in limbic and cortical areas of the brain associated with cognition and mood.[12] Preclinical studies suggest that D₃ receptor antagonism may contribute to the pro-cognitive effects of Blonanserin.[11][12] This high D₃ affinity is hypothesized to play a role in improving cognitive function and managing negative symptoms in patients with schizophrenia.[13]

Downstream Signaling Cascade

The antagonism of D₂ and 5-HT₂A receptors by Blonanserin initiates a complex intracellular signaling cascade. D₂ receptor blockade prevents the inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the activity of Protein Kinase A (PKA). The interplay between 5-HT₂A and D₂ receptor signaling ultimately modulates gene expression and neuronal excitability, restoring a more balanced state of neurotransmission.

Caption: Blonanserin's dual receptor antagonism pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Blonanserin determines its concentration in the body over time, which is critical for maintaining therapeutic efficacy while minimizing adverse effects.

ADME Profile

-

Absorption: Blonanserin is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours.[9] Its bioavailability is around 55%.[9] Notably, administration with food significantly increases both the maximum plasma concentration (Cmax) and the area under the curve (AUC), necessitating that the drug be taken after meals to ensure consistent absorption.[4][6]

-

Distribution: Blonanserin is extensively bound to plasma proteins (>99.7%), primarily albumin.[9] It demonstrates excellent penetration of the blood-brain barrier, with a high brain-to-plasma concentration ratio (3.88), which is higher than that of several other antipsychotics like haloperidol and risperidone.[4][13] This efficient brain uptake ensures that the drug reaches its site of action effectively.

-

Metabolism: The primary site of metabolism for Blonanserin is the liver, where it is extensively metabolized by the cytochrome P450 enzyme CYP3A4.[4][9] The main metabolic pathways include N-deethylation and hydroxylation of the cyclooctane ring.[9] While some metabolites, such as the N-deethylated form, are pharmacologically active, their activity is considerably lower than that of the parent compound.[4]

Caption: Metabolic pathway of Blonanserin.

-

Excretion: Blonanserin and its metabolites are eliminated from the body primarily through the urine (approximately 57%) and feces (approximately 30%).[9] Very little of the parent drug is excreted unchanged.[9] The elimination half-life is dose-dependent, averaging around 12 hours for an 8 mg dose, which supports a twice-daily dosing regimen.[2]

Key Pharmacokinetic Parameters

| Parameter | Value | Source |

| Bioavailability | ~55% | [2][9] |

| Tmax (Time to Peak) | ~1.5 hours | [9] |

| Protein Binding | >99.7% | [9] |

| Metabolism | Hepatic (CYP3A4) | [4][9] |

| Elimination Half-life (t½) | 10.7 - 16.2 hours (single dose) | [4][9] |

| Route of Elimination | 57% Urine, 30% Feces | [9] |

Experimental Methodologies & Clinical Insights

The pharmacological profile of Blonanserin has been characterized through a series of rigorous in vitro and in vivo experiments, with findings corroborated by extensive clinical trials.

In Vitro Protocol: Radioligand Binding Assay

The cornerstone for determining the receptor affinity profile is the radioligand binding assay. This competitive assay quantifies the ability of Blonanserin to displace a specific radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of Blonanserin for a target receptor (e.g., Dopamine D₂).

Step-by-Step Methodology:

-

Preparation of Receptor Source: Homogenize tissue (e.g., rat striatum for D₂ receptors) or use cell lines expressing the recombinant human receptor. Prepare a membrane fraction through centrifugation.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D₂), and varying concentrations of Blonanserin (the competitor).

-

Incubation: Allow the mixture to incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Blonanserin. Use non-linear regression to determine the IC₅₀ value (the concentration of Blonanserin that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Clinical Correlation

Clinical trials have consistently demonstrated Blonanserin's efficacy and safety.

-

Efficacy: Meta-analyses show that Blonanserin is effective in reducing the total scores on the Positive and Negative Syndrome Scale (PANSS) compared to placebo.[13] Its efficacy is comparable to other antipsychotics like risperidone and haloperidol for positive symptoms, and it has shown superiority over haloperidol in improving negative symptoms.[4][13] Several studies also suggest Blonanserin improves cognitive functions, such as verbal fluency and executive function, which may be linked to its unique D₃ and 5-HT₂A antagonism.[4][12]

-

Safety & Tolerability: The receptor binding profile of Blonanserin predicts its side-effect profile. Its low affinity for histamine H₁ and muscarinic M₁ receptors results in a lower incidence of sedation and anticholinergic side effects.[4] While extrapyramidal symptoms and hyperprolactinemia can occur due to D₂ blockade, their incidence is generally lower compared to first-generation antipsychotics.[5][14]

Conclusion

Blonanserin possesses a distinct and well-defined pharmacological profile that establishes it as an effective atypical antipsychotic for schizophrenia. Its primary mechanism, potent dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors, is complemented by a high affinity for dopamine D₃ receptors, which may confer additional benefits for cognitive and negative symptoms. The favorable pharmacokinetic properties, including excellent brain penetration, and a receptor binding profile that avoids receptors commonly associated with troublesome side effects, contribute to its clinical utility and tolerability. This in-depth understanding of Blonanserin's pharmacology provides a solid scientific rationale for its use in clinical practice and a foundation for future research in the development of targeted CNS therapeutics.

References

- Patsnap Synapse. (2024). What is Blonanserin used for?

- National Center for Biotechnology Information. (n.d.). Blonanserin. PubChem.

- STERIS PHARMA. (2023). Blonanserin Tablet: Uses, Dosage, Side Effects & Precautions.

- Patsnap Synapse. (2024). What is the mechanism of Blonanserin?

- Stahl, S. M. (2021). Blonanserin. Prescriber's Guide. Cambridge University Press & Assessment.

- Li, M., et al. (2019). Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial. BMJ Open.

- ResearchGate. (n.d.). Receptor binding affinities of blonanserin, risperidone, and haloperidol (K i values, nM).

- Murakami, Y., et al. (2015). Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. PubMed.

- Tenjin, T., et al. (2013). Profile of blonanserin for the treatment of schizophrenia. Neuropsychiatric Disease and Treatment.

- Wikipedia. (n.d.). Blonanserin.

- Ide, S., et al. (2019). Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report. World Journal of Psychiatry.

- Hida, H., et al. (2015). Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC. Neuropsychopharmacology.

- Zhu, Y., et al. (2022). Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia. Clinical Psychopharmacology and Neuroscience.

- Wu, R., et al. (2022). Safety and Effectiveness of Blonanserin in Chinese Patients with Schizophrenia: An Interim Analysis of a 12-Week Open. Frontiers in Psychiatry.

- Ishigaki, T., et al. (2022). Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study. Journal of Child and Adolescent Psychopharmacology.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Blonanserin - Wikipedia [en.wikipedia.org]

- 3. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 6. Blonanserin - Prescriber's Guide [cambridge.org]

- 7. What is Blonanserin used for? [synapse.patsnap.com]

- 8. STERIS PHARMA | Blonanserin Tablet: Uses, Dosage, Side Effects & Precautions [sterisonline.com]

- 9. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmjopen.bmj.com [bmjopen.bmj.com]

- 13. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacology of Blonanserin: A Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Blonanserin is an atypical antipsychotic agent characterized by its unique receptor binding profile, exhibiting high affinity as an antagonist for both dopamine D2 and serotonin 5-HT2A receptors.[1][2] This technical guide provides an in-depth exploration of the pharmacological principles underpinning blonanserin's mechanism of action. We will delve into its receptor binding kinetics, functional antagonism, and the resultant downstream signaling cascades. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the comprehensive evaluation of compounds with a similar pharmacological profile, ensuring scientific integrity and reproducibility. The content herein is curated for researchers, scientists, and drug development professionals, offering a foundational understanding and practical framework for the study of dual D2/5-HT2A antagonists.

Introduction: The Clinical Significance of Dual D2/5-HT2A Antagonism

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms.[3][4] The "dopamine hypothesis" has long been a cornerstone of antipsychotic drug development, positing that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, contributes to the positive symptoms of schizophrenia.[1] Consequently, first-generation, or "typical," antipsychotics primarily act as D2 receptor antagonists. While effective in mitigating positive symptoms, their utility is often limited by a high incidence of extrapyramidal symptoms (EPS) and a lack of efficacy against negative and cognitive symptoms.[5][6]

The advent of second-generation, or "atypical," antipsychotics, such as blonanserin, marked a significant advancement in schizophrenia pharmacotherapy. These agents are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][4] This dual action is believed to contribute to a broader spectrum of efficacy, including the amelioration of negative symptoms, and a more favorable side-effect profile with a reduced propensity for EPS.[5][7] Blonanserin, approved for the treatment of schizophrenia in Japan and Korea, exemplifies this class of compounds, offering improved tolerability and efficacy against both positive and negative symptoms.[3][5][7]

Molecular Pharmacology of Blonanserin

Blonanserin's therapeutic effects are intrinsically linked to its specific interactions with neuronal receptors. Its chemical structure, a 4-phenyl-2-(1-piperazinyl)pyridine derivative, confers a distinct pharmacological profile.[3]

Receptor Binding Affinity

The cornerstone of blonanserin's mechanism is its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[5][8] Receptor binding assays are crucial for quantifying this affinity, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the native ligand. A lower Ki value signifies a higher binding affinity.

Blonanserin exhibits a significantly higher affinity for the D2 receptor compared to the 5-HT2A receptor.[3][5] It also demonstrates notable affinity for the dopamine D3 receptor, which may contribute to its effects on cognitive and negative symptoms.[5][9] Conversely, blonanserin has a low affinity for other receptors, such as adrenergic α1, histamine H1, and muscarinic M1 receptors, which is associated with a reduced incidence of side effects like orthostatic hypotension, sedation, and anticholinergic effects.[2][3]

Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Comparator Antipsychotics

| Receptor | Blonanserin | Haloperidol | Risperidone |

| Dopamine D2 | 0.142[5] | ~2.84 | ~13.3 |

| Dopamine D3 | 0.494[5] | - | - |

| Serotonin 5-HT2A | 0.812[5] | - | ~0.16 |

| Serotonin 5-HT6 | 11.7[3] | - | - |

| Adrenergic α1 | 26.7[5] | - | ~1.0 |

| Histamine H1 | Low Affinity[3] | - | ~2.0 |

| Muscarinic M1 | Low Affinity[3] | - | Low Affinity |

Note: Ki values can vary between studies depending on the experimental conditions.

Functional Antagonism

Beyond simple binding, it is critical to assess the functional consequences of ligand-receptor interaction. Blonanserin acts as a potent antagonist at both D2 and 5-HT2A receptors, meaning it binds to the receptor but does not elicit a biological response, thereby blocking the effects of the endogenous agonists (dopamine and serotonin, respectively).[1][9] This functional antagonism is a key determinant of its antipsychotic activity.

The antagonistic properties of a compound can be quantified using functional assays such as the GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor of interest. An antagonist will inhibit the agonist-induced stimulation of GTPγS binding.

Pharmacokinetics and Metabolism

The clinical utility of blonanserin is also influenced by its pharmacokinetic profile. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3][8] Its major metabolites include N-deethylated and hydroxylated forms, which exhibit some pharmacological activity, albeit lower than the parent compound.[3][8] Blonanserin has a terminal elimination half-life of approximately 12 hours.[5] Approximately 59% of the drug is excreted in the urine and 30% in the feces.[5]

Signaling Pathways and Therapeutic Rationale

The therapeutic effects of blonanserin arise from the modulation of complex intracellular signaling cascades downstream of D2 and 5-HT2A receptor blockade.

Dopaminergic Pathways and Positive Symptoms

The prevailing theory suggests that the positive symptoms of schizophrenia are linked to hyperactive dopaminergic signaling in the mesolimbic pathway. By antagonizing D2 receptors in this region, blonanserin effectively dampens this excessive signaling, leading to a reduction in hallucinations and delusions.[1]

Serotonin-Dopamine Interactions and Atypicality

The antagonism of 5-HT2A receptors is a defining feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile and efficacy against negative symptoms.[10] Serotonergic neurons originating in the raphe nuclei project to various brain regions, including the substantia nigra and ventral tegmental area, where they modulate dopamine release. 5-HT2A receptor antagonism can lead to an increase in dopamine release in the nigrostriatal and mesocortical pathways. This localized increase in dopamine can counteract the D2 blockade in the nigrostriatal pathway, potentially reducing the risk of EPS, and enhance dopaminergic activity in the prefrontal cortex, which may alleviate negative and cognitive symptoms.[10]

Figure 1: Simplified schematic of blonanserin's action on key pathways.

Downstream Signaling: The Role of D3 and D1 Receptors

Blonanserin's antagonism at D3 receptors may also play a crucial role in its therapeutic effects, particularly on cognition.[11] Research suggests that blonanserin can indirectly stimulate the dopamine D1 receptor-PKA-NMDA receptor signaling pathway in the prefrontal cortex.[11] This is thought to occur through the inhibition of both D3 and 5-HT2A receptors, leading to an augmentation of dopaminergic neurotransmission.[11] The subsequent activation of Protein Kinase A (PKA) can lead to the phosphorylation of NMDA receptor subunits, enhancing synaptic plasticity and potentially improving cognitive function.[11]

Figure 2: Proposed downstream signaling cascade of blonanserin.

Key Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of compounds with dual D2/5-HT2A antagonist properties.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human recombinant D2 or 5-HT2A receptor.

-

Assay Buffer: Utilize an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Radioligand: Use a specific radioligand for each receptor, such as [3H]Spiperone for D2 receptors and [3H]Ketanserin for 5-HT2A receptors.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

-

Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of a test compound at D2 and 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Use cell membranes expressing the receptor of interest.

-

Assay Buffer: A suitable buffer containing GDP, MgCl2, and NaCl is required.

-

Incubation: Incubate the membranes with a sub-maximal concentration of a known agonist (e.g., quinpirole for D2, serotonin for 5-HT2A), [35S]GTPγS, and varying concentrations of the test compound.

-

Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS via filtration.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes.

-

Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the IC50 value.

In Vivo Characterization

Objective: To determine the in vivo occupancy of D2 and 5-HT2A receptors by the test compound in a living organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as non-human primates or rodents.

-

Radiotracer: Administer a specific PET radiotracer for the receptor of interest (e.g., [11C]raclopride for D2 receptors, [11C]MDL 100907 for 5-HT2A receptors).

-

Drug Administration: Administer the test compound at various doses.

-

PET Imaging: Acquire dynamic PET scans to measure the binding potential of the radiotracer in specific brain regions.

-

Data Analysis: Calculate the receptor occupancy at different doses of the test compound by comparing the binding potential after drug administration to a baseline scan.

Objective: To evaluate the antipsychotic-like efficacy of the test compound.

Methodology (Phencyclidine-Induced Cognitive Deficit Model):

-

Induction of Deficit: Administer the NMDA receptor antagonist phencyclidine (PCP) to rodents to induce cognitive impairments relevant to schizophrenia.

-

Drug Treatment: Administer the test compound to the PCP-treated animals.

-

Behavioral Testing: Assess cognitive function using tasks such as the novel object recognition test. In this test, the animal's preference for exploring a novel object over a familiar one is measured as an index of recognition memory.

-

Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated PCP group and a control group.

Figure 3: Experimental workflow for characterizing a dual D2/5-HT2A antagonist.

Conclusion and Future Directions

Blonanserin represents a significant development in the treatment of schizophrenia, underscoring the therapeutic benefits of dual dopamine D2 and serotonin 5-HT2A receptor antagonism. Its unique pharmacological profile, characterized by high D2/D3 affinity and moderate 5-HT2A affinity, contributes to its efficacy against a broad range of symptoms with a favorable side-effect profile. The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of novel compounds targeting these receptor systems.

Future research in this area will likely focus on optimizing the D2/5-HT2A affinity ratio to further enhance therapeutic efficacy and minimize side effects. Additionally, exploring the role of other receptor interactions, such as with the 5-HT6 receptor, may unveil new avenues for improving cognitive function in individuals with schizophrenia. The continued application of advanced in vitro and in vivo techniques will be paramount in the development of the next generation of antipsychotic agents.

References

-

Wikipedia. Blonanserin. [Link]

-

Tenjin T, Miyamoto S, Ninomiya Y, et al. Profile of blonanserin for the treatment of schizophrenia. Neuropsychiatr Dis Treat. 2013;9:587-594. [Link]

-

Patsnap Synapse. What is the mechanism of Blonanserin? [Link]

-

STERIS PHARMA. Blonanserin Tablet: Uses, Dosage, Side Effects & Precautions. [Link]

-

Li H, Zhao J, Li Y, et al. Effectiveness and safety of blonanserin in young and middle-aged female patients with schizophrenia: data from a post-marketing surveillance. BMC Psychiatry. 2023;23(1):123. [Link]

-

Enomoto T, Noda Y, Mutoh S, et al. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. J Pharmacol Sci. 2015;127(4):427-434. [Link]

-

Lecointre C, Lelong V, Griebel G, et al. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. Sci Rep. 2021;11(1):1387. [Link]

-

Higa T, Ishida M, Kamei H, et al. Blonanserin ameliorates phencyclidine-induced visual-recognition memory deficits: the complex mechanism of blonanserin action involving D₃-5-HT₂A and D₁-NMDA receptors in the mPFC. Neuropsychopharmacology. 2015;40(3):740-750. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 125564, Blonanserin. [Link]

-

Ohno Y, Imaki J, Nakai M, et al. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist. Pharmacol Biochem Behav. 2010;96(1):115-120. [Link]

-

Deeks ED, Keating GM. Blonanserin: a review of its use in the management of schizophrenia. CNS Drugs. 2010;24(1):65-84. [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-support.uq.edu.au [research-support.uq.edu.au]

- 8. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]

- 11. revvity.com [revvity.com]

A Technical Guide to Determining the In-Vitro Binding Affinity of Blonanserin for the Dopamine D3 Receptor

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the in-vitro binding affinity of the atypical antipsychotic, Blonanserin, for the human dopamine D3 receptor. Blonanserin's unique pharmacological profile, characterized by a high affinity for both dopamine D2 and D3 receptors, necessitates a precise understanding of its interaction with these targets to elucidate its therapeutic mechanism of action in schizophrenia.[1][2][3]

Introduction: The Significance of Blonanserin's Affinity for the D3 Receptor

Blonanserin is an atypical antipsychotic agent with a distinct receptor binding profile that differentiates it from many other second-generation antipsychotics.[1] It exhibits potent antagonism at dopamine D2, D3, and serotonin 5-HT2A receptors.[1] Notably, its high affinity for the D3 receptor is of significant interest.[3][4] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in the modulation of cognition, emotion, and reward pathways. Dysregulation of D3 receptor signaling has been associated with various neuropsychiatric disorders, including schizophrenia.[1] Therefore, characterizing the binding affinity of Blonanserin for the D3 receptor is a critical step in understanding its therapeutic efficacy, particularly in relation to the negative and cognitive symptoms of schizophrenia.[5]

This guide will delve into the theoretical underpinnings and practical application of competitive radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions. Furthermore, it will explore complementary functional assays that provide insights into the antagonistic properties of Blonanserin at the D3 receptor.

Principles of In-Vitro Binding Affinity Determination

The cornerstone of quantifying a drug's affinity for a receptor is the radioligand binding assay. This technique relies on the principle of competition between a radiolabeled ligand (radioligand) with known high affinity and specificity for the target receptor, and an unlabeled test compound (in this case, Blonanserin). By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.

Key Parameters: IC50 and Ki

-

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the unlabeled drug required to displace 50% of the specifically bound radioligand. It is an experimentally derived value and is dependent on the assay conditions, particularly the concentration of the radioligand used.

-

Ki (Inhibitory Constant): This is the equilibrium dissociation constant of the unlabeled drug for the receptor. It represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand or any other ligand. The Ki value is a more absolute measure of affinity and is calculated from the IC50 value using the Cheng-Prusoff equation .[6][7]

Cheng-Prusoff Equation:

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This equation underscores the importance of accurately determining the Kd of the radioligand in a separate saturation binding experiment before proceeding with competitive binding assays.

Experimental Workflow: Competitive Radioligand Binding Assay

The following section outlines a detailed, field-proven protocol for determining the in-vitro binding affinity of Blonanserin for the human dopamine D3 receptor expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology

3.2.1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [³H]Spiperone (a commonly used radioligand for D2-like receptors).

-

Unlabeled Competitor: Blonanserin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a suitable unlabeled ligand such as haloperidol or (+)-butaclamol.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation cocktail.

3.2.2. Protocol:

-

Membrane Preparation: Homogenize HEK293-hD3R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, [³H]Spiperone (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]Spiperone, and a saturating concentration of the non-specific binding control ligand.

-

Competitive Binding: Cell membranes, [³H]Spiperone, and varying concentrations of Blonanserin (typically a serial dilution spanning several orders of magnitude).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Blonanserin concentration. The percentage of specific binding at each concentration of Blonanserin is calculated as: (Binding in the presence of Blonanserin - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

-

Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value, using the known Kd of [³H]Spiperone for the D3 receptor.

Blonanserin's Binding Affinity Profile

Published in-vitro studies have consistently demonstrated Blonanserin's high affinity for the human dopamine D3 receptor. The reported Ki values are typically in the sub-nanomolar to low nanomolar range.

| Receptor Subtype | Reported Ki (nM) | Reference |

| Dopamine D3 | 0.494 | [8][9] |

| Dopamine D2 | 0.142 | [8][9] |

| Serotonin 5-HT2A | 0.812 | [8][9] |

Note: Ki values can vary slightly between studies due to differences in experimental conditions.

The data indicates that Blonanserin possesses a high affinity for the D3 receptor, comparable to its affinity for the D2 receptor, and a slightly lower affinity for the 5-HT2A receptor. This balanced D2/D3 receptor antagonism is a key feature of its pharmacological profile.

Functional Assessment of Blonanserin's D3 Receptor Antagonism

While binding assays quantify the affinity of a compound for a receptor, functional assays are crucial to determine the pharmacological consequence of this binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). For Blonanserin, which is known to be a D3 receptor antagonist, functional assays can confirm and quantify this activity.

D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like dopamine), the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like Blonanserin binds to the receptor but does not elicit this response; instead, it blocks the action of agonists.

Mandatory Visualization: D3 Receptor Antagonist Signaling

Caption: D3 receptor signaling and the antagonistic action of Blonanserin.

Relevant Functional Assays

-

GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.[1][10] In the presence of a D3 receptor agonist, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit increases. An antagonist like Blonanserin will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.[3]

-

β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.[8][11] An antagonist will block agonist-induced β-arrestin recruitment to the D3 receptor.[8][12]

These functional assays provide a cellular context to the binding affinity data, confirming that Blonanserin's high-affinity binding to the D3 receptor translates into functional antagonism.

Conclusion

The determination of the in-vitro binding affinity of Blonanserin for the dopamine D3 receptor is a fundamental aspect of its pharmacological characterization. Through the meticulous application of competitive radioligand binding assays, researchers can obtain a quantitative measure of this interaction, the Ki value. This guide has provided a comprehensive framework, from the underlying principles to a detailed experimental protocol and data analysis pipeline.

The high affinity of Blonanserin for the D3 receptor, coupled with its antagonistic activity confirmed by functional assays, highlights the importance of this target in its therapeutic profile. A thorough understanding of these molecular interactions is paramount for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. The methodologies described herein represent a robust and validated approach for drug development professionals and researchers in the field of neuropsychopharmacology.

References

-

Blonanserin. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Enomoto, T., et al. (2015). Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. PubMed. Retrieved from [Link]

-

Tateno, A., et al. (2020). Evaluation of dopamine D3 receptor occupancy by blonanserin using [11C]-(+)-PHNO in schizophrenia patients. PubMed. Retrieved from [Link]

-

Meltzer, H. Y., et al. (2013). Dopamine D3 Receptor Antagonism Contributes to Blonanserin-Induced Cortical Dopamine and Acetylcholine Efflux and Cognitive Improvement. PubMed. Retrieved from [Link]

-

Takaki, M., & Ujike, H. (2013). Blonanserin, an antipsychotic and dopamine D₂/D₃receptor antagonist, and ameliorated alcohol dependence. PubMed. Retrieved from [Link]

-

[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol. Retrieved from [Link]

-

Deeks, E. D., & Keating, G. M. (2013). Profile of blonanserin for the treatment of schizophrenia. PMC - PubMed Central. Retrieved from [Link]

-

Tateno, A., et al. (2018). Striatal Dopamine D2 Receptor Occupancy Induced by Daily Application of Blonanserin Transdermal Patches: Phase II Study in Japanese Patients With Schizophrenia. Oxford Academic. Retrieved from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

-

Pilon, C., et al. (1994). Signaling mechanisms of the D3 dopamine receptor. PubMed. Retrieved from [Link]

-

Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

-

Di Giovanni, G., & De Deurwaerdère, P. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved from [Link]

-

Wang, Z., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Retrieved from [Link]

-

Dopamine receptor D3. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. Retrieved from [Link]

-

Profile of blonanserin for the treatment of schizophrenia. (2013). ResearchGate. Retrieved from [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023, January 6). YouTube. Retrieved from [Link]

-

Characterization of a Receptor Using a Radioligand. (n.d.). Vanderbilt University. Retrieved from [Link]

-

Gules, I., et al. (2020). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

-

Maurer, M., & Kraemer, O. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from [Link]

-

Blonanserin. (n.d.). PubChem. Retrieved from [Link]

-

Sokoloff, P., et al. (1995). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. PubMed. Retrieved from [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. (n.d.). ResearchGate. Retrieved from [Link]

-

Is there any way to predict IC50 from inhibitory constant (Ki)? (2014, December 30). ResearchGate. Retrieved from [Link]

-

Antipsychotic receptor binding affinity and efficacy. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 9. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods | MDPI [mdpi.com]

- 12. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Data of Blonanserin

A Note on Terminology: This guide focuses on the atypical antipsychotic agent known as Blonanserin. While the term "Blonanserin C" has been noted in chemical supplier databases with a distinct CAS number, the body of published preclinical and clinical trial literature predominantly refers to the compound as Blonanserin (CAS No: 132810-10-7)[1]. This guide will synthesize the available early-phase clinical trial data for Blonanserin, the compound extensively studied for the treatment of schizophrenia.

Introduction: A Novel Antipsychotic with a Unique Receptor Profile

Blonanserin is a second-generation atypical antipsychotic developed for the management of schizophrenia.[2] It is distinguished by its unique receptor binding profile, exhibiting high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors.[2][3] This selective antagonism is theorized to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia while potentially offering a favorable side-effect profile compared to other antipsychotics.[2][3][4] This technical guide provides a comprehensive overview of the early-phase clinical trial data for Blonanserin, intended for researchers, scientists, and drug development professionals.

Preclinical Rationale: Foundational Evidence for Clinical Investigation

The progression of Blonanserin into clinical trials was underpinned by a robust preclinical data package. In animal models, Blonanserin demonstrated a pharmacological profile suggestive of antipsychotic activity. A key preclinical finding was its ability to increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex without significantly altering serotonin, glutamate, or GABA levels.[2] This selective neurochemical modulation in a critical brain region for cognition and executive function provided a strong rationale for its potential to address the cognitive deficits associated with schizophrenia.[2]

Furthermore, preclinical studies indicated that Blonanserin could enhance neuronal activity in the locus coeruleus and ventral tegmental area, regions implicated in arousal and reward, respectively, without affecting the dorsal raphe nucleus or mediodorsal thalamic nucleus.[2] In behavioral models, Blonanserin was shown to attenuate phencyclidine-induced immobility in the forced swimming test and improve apomorphine-induced prepulse inhibition disruption in rats, both of which are considered indicative of potential efficacy against the negative and cognitive symptoms of schizophrenia.[2]

Mechanism of Action: A Multi-Receptor Antagonist

Blonanserin's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2, D3, and serotonin 5-HT2A receptors.[2][3] The blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Concurrently, its antagonism of 5-HT2A receptors is thought to mitigate the extrapyramidal side effects commonly associated with D2 receptor blockade and may contribute to its efficacy against negative symptoms.[4]

The high affinity for the D3 receptor is a notable feature of Blonanserin.[2] D3 receptors are concentrated in limbic areas of the brain and are implicated in cognitive and emotional functions. Antagonism of D3 receptors may play a role in improving cognitive and social function in individuals with schizophrenia.[5] Blonanserin has a low affinity for other receptors such as muscarinic M1, histamine H1, and adrenergic α1 receptors, which is believed to contribute to its favorable tolerability profile with a lower incidence of side effects like sedation, weight gain, and orthostatic hypotension compared to some other atypical antipsychotics.[2][3]

Early-Phase Clinical Trials: Pharmacokinetics, Safety, and Preliminary Efficacy

Early-phase clinical trials of Blonanserin were designed to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers and to establish a safe and effective dose range for further investigation in patients with schizophrenia.

Pharmacokinetics

Pharmacokinetic studies have revealed key characteristics of Blonanserin's absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Finding | Source |

| Absorption | Rapidly absorbed after oral administration. Bioavailability is significantly affected by food, with both Cmax and AUC being higher in the fed state. | [2] |

| Distribution | High plasma protein binding. | [2] |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. Major metabolites include N-desmethylblonanserin and 2′,3′-didehydroblonanserin. | [2][6] |

| Excretion | Excreted through both renal and fecal routes. The half-life is approximately 18 hours. | [1][6] |

Experimental Protocol: Bioanalytical Method for Blonanserin Quantification

A common method for quantifying Blonanserin and its metabolites in plasma is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Step-by-Step Methodology:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

-

Internal Standard: An internal standard (e.g., a deuterated version of Blonanserin) is added to the sample to ensure accuracy and precision during analysis.

-

Centrifugation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the drug and internal standard.

-

Injection: The supernatant is injected into the HPLC system.

-

Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Mass Spectrometric Detection: The separated analytes are detected using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]

Safety and Tolerability

Early-phase trials in healthy volunteers and patients with schizophrenia have generally shown Blonanserin to be well-tolerated.[2] Common adverse events reported in clinical trials include akathisia, somnolence, and hyperprolactinemia.[8][9] However, compared to some other antipsychotics, Blonanserin appears to have a lower propensity for causing significant weight gain and metabolic side effects.[3][4][9]

Preliminary Efficacy

Early-phase efficacy studies, often conducted as randomized, placebo-controlled trials, have provided evidence for Blonanserin's antipsychotic effects.

A 6-week, multicenter, double-blind, randomized, placebo-controlled study in adolescents with schizophrenia demonstrated the efficacy of Blonanserin.[8] Patients were randomized to receive placebo, 8 mg/day, or 16 mg/day of Blonanserin.[8] The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[8]

Key Efficacy Findings:

| Treatment Group | Mean Change in PANSS Total Score from Baseline | p-value vs. Placebo |

| Placebo | -10.6 | - |

| Blonanserin 8 mg/day | -15.3 | Not Significant |

| Blonanserin 16 mg/day | -20.5 | 0.012 |

Data from a 6-week study in adolescents with schizophrenia.[8]

These results indicate that Blonanserin at a dose of 16 mg/day was significantly more effective than placebo in reducing the symptoms of schizophrenia in this patient population.[8]

Experimental Protocol: Clinical Assessment of Schizophrenia Symptoms

The Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are widely used, validated instruments for assessing the severity of symptoms in patients with schizophrenia.[10][11]

PANSS Administration:

-

The PANSS is a 30-item scale that evaluates positive symptoms, negative symptoms, and general psychopathology.[12]

-

It is administered by a trained clinician through a semi-structured interview with the patient and by observing the patient's behavior.[13]

-

Each item is rated on a 7-point scale, and the total score provides a comprehensive measure of symptom severity.[14]

BPRS Administration:

-

The BPRS is an 18-item scale that assesses a range of psychiatric symptoms.[15][16]

-

Similar to the PANSS, it is completed by a clinician based on a patient interview and observation.[11]

-

Each item is rated on a 7-point scale, and the total score is used to track changes in symptom severity over time.[16]

Conclusion and Future Directions

The early-phase clinical trial data for Blonanserin have established its pharmacokinetic profile, demonstrated a generally favorable safety and tolerability profile, and provided initial evidence of its efficacy in treating the symptoms of schizophrenia. Its unique mechanism of action, particularly its high affinity for D3 receptors, suggests potential benefits for cognitive and social functioning, which warrants further investigation in well-designed clinical trials.[5] As a valuable addition to the armamentarium of antipsychotic medications, ongoing research and post-marketing surveillance will continue to refine our understanding of Blonanserin's role in the long-term management of schizophrenia.

References

-

Kusuri-no-Shiori. Blonanserin Tablets 8mg"DSEP". Available from: [Link].

-

BPRS Brief Psychiatric Rating Scale. Available from: [Link].

-

Tenjin T, Miyamoto S, Ninomiya Y, et al. Profile of blonanserin for the treatment of schizophrenia. Neuropsychiatr Dis Treat. 2013;9:587-594. Available from: [Link].

-

Effectiveness and safety of blonanserin in young and middle-aged female patients with schizophrenia: data from a post-marketing surveillance. BMC Psychiatry. 2023;23(1):123. Available from: [Link].

-

Ishigaki T, Ogyu K, Horiguchi M, et al. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study. J Child Adolesc Psychopharmacol. 2021;31(1):36-46. Available from: [Link].

-

Gunjan Modi et al. Spectrophotometric estimation of Blonanserin in pure drug and pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research. 2012, 4(1):443-447. Available from: [Link].

- CN107028903B - Blonanserin tablet pharmaceutical composition and preparation method thereof - Google Patents.

-

Li H, Yao C, Shi J, et al. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia. Neuropsychiatr Dis Treat. 2022;18:239-251. Available from: [Link].

-

Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia. PubMed. Available from: [Link].

-

Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial. BMJ Open. 2022;12(4):e057393. Available from: [Link].

-

Hori H, Yoshimura R, Katsuki A, et al. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report. World J Psychiatry. 2020;10(5):80-89. Available from: [Link].

-

Wikipedia. Blonanserin. Available from: [Link].

-

Nakajima S, Takeuchi H, Fervaha G, et al. Long-term oral blonanserin treatment for schizophrenia: a review of Japanese long-term studies. Neuropsychiatr Dis Treat. 2021;17:2781-2792. Available from: [Link].

-

Opler, M. REMOTE ADMINISTRATION GUIDELINES: POSITIVE AND NEGATIVE SYNDROME SCALE (PANSS). Available from: [Link].

-

Development of Analytical Method for the Validation of Blonanserin Tablet. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link].

-

BRIEF PSYCHIATRIC RATING SCALE (BPRS). Available from: [Link].

-

Opler M, Khan A, Charney A, et al. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions. Innov Clin Neurosci. 2018;15(1-2):27-31. Available from: [Link].

-

Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial. BMJ Open. Available from: [Link].

-

Li Y, Wang Y, Zhang M, et al. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study. J Anal Methods Chem. 2021;2021:6696748. Available from: [Link].

-

Ventura, J., Lukoff, D., Nuechterlein, K. H., Liberman, R. P., Green, M. F., & Shaner, A. (1993). Appendix A. Manual for the expanded Brief Psychiatric Rating Scale (BPRS). International Journal of Methods in Psychiatric Research, 3(4), 221-224. Available from: [Link].

-

A NEW STABILITY INDICATING QUANTITATIVE RP-HPLC METHOD FOR BLONANSERIN-A NOVEL ANTIPSYCHOTIC AGENT. ResearchGate. Available from: [Link].

-

The Cognitive Centre. Positive and Negative Syndrome Scale (PANSS). Available from: [Link].

-

Development and Validation of a Stability-Indicating Gas Chromatographic Method for Quality Control of Residual Solvents in Blonanserin: A Novel Atypical Antipsychotic Agent. Oxford Academic. Available from: [Link].

-

Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions. ResearchGate. Available from: [Link].

-

BRIEF PSYCHIATRIC RATING SCALE (BPRS) Instructions for the Clinician. Available from: [Link].

-

formulation and characterization of blonanserin tablet using liquisolid techniques. Available from: [Link].

-

Kay, S. R., Fiszbein, A., & Opler, L. A. (1987). The positive and negative syndrome scale (PANSS) for schizophrenia. Schizophrenia bulletin, 13(2), 261–276. Available from: [Link].

-

BPRS-C-9 (and 21). Available from: [Link].

Sources

- 1. Blonanserin - Wikipedia [en.wikipedia.org]

- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effectiveness and safety of blonanserin in young and middle-aged female patients with schizophrenia: data from a post-marketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meta-Analysis of the Effect of Blonanserin in Treating Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychopharmacology.uic.edu [psychopharmacology.uic.edu]

- 12. cognitivecentre.com [cognitivecentre.com]

- 13. mhs.com [mhs.com]

- 14. scispace.com [scispace.com]

- 15. psychiatrictimes.com [psychiatrictimes.com]

- 16. smchealth.org [smchealth.org]